1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic organic compound that features an azepane ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One possible route could involve the alkylation of an indole derivative followed by the introduction of the azepane ring through nucleophilic substitution. The reaction conditions may include the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features could interact with biological targets, leading to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound could be studied for its pharmacological properties. Researchers might explore its efficacy and safety in treating various diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(azepan-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione might include other indole derivatives or compounds featuring azepane rings. Examples could include:
- 1-(azepan-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- 1-(piperidin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features. The presence of both an azepane ring and an indole moiety may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-16(14-9-5-6-10-15(14)19(13)2)17(21)18(22)20-11-7-3-4-8-12-20/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCAMTATVUFBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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